2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
2’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine is a fluorinated biphenyl derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation process, which can be achieved through various routes, including metal-mediated reactions and radical chemistry . For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished using Minisci-type radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to such fluorinated molecules .
Chemical Reactions Analysis
Types of Reactions
2’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in fluorinated compounds, where fluorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated biphenyl derivatives, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
2’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-yl)boronic acid
- 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate
Uniqueness
2’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups can enhance its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-fluoro-5-(2-fluorophenyl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c1-8-6-12(15)10(7-13(8)16)9-4-2-3-5-11(9)14/h2-7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQUAVZNLFRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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